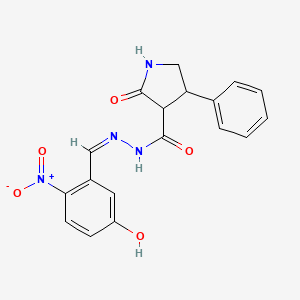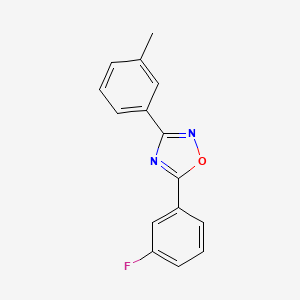![molecular formula C20H24N4O3 B5296591 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide, also known as OP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide is not fully understood. However, studies have shown that 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide can interact with various proteins and enzymes in the body, including tubulin, histone deacetylases, and monoamine oxidase. These interactions may contribute to the anti-tumor, anti-amyloid, and neuroprotective effects of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide.
Biochemical and Physiological Effects:
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of histone deacetylases, and protection of dopaminergic neurons. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and neuroprotection.
実験室実験の利点と制限
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has several advantages for use in lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide. One area of interest is the development of more potent and selective derivatives of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide for use in cancer therapy and neuroprotection. Another area of interest is the investigation of the potential use of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide in combination with other drugs or therapies for enhanced efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide and its potential applications in other diseases and conditions.
合成法
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide can be synthesized by reacting 2-(2-pyridylmethyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide.
科学的研究の応用
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has also been shown to protect dopaminergic neurons from degeneration, which could be beneficial in the treatment of Parkinson's disease.
特性
IUPAC Name |
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(22-11-13-27-17-7-2-1-3-8-17)14-18-20(26)23-10-12-24(18)15-16-6-4-5-9-21-16/h1-9,18H,10-15H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQPIWSGGMGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCOC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296514.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5296519.png)
![4-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5296524.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5296532.png)
![6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5296540.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide](/img/structure/B5296560.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5296561.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296567.png)
![methyl 5-[3-(2-furyl)acryloyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5296574.png)
![1'-[(pyridin-3-yloxy)acetyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5296587.png)
